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molecular formula C12H13F3O4 B8317994 Ethyl 3-methoxy-4-(2,2,2-trifluoroethoxy)benzoate

Ethyl 3-methoxy-4-(2,2,2-trifluoroethoxy)benzoate

Cat. No. B8317994
M. Wt: 278.22 g/mol
InChI Key: ZTCOYZXAMVZIEL-UHFFFAOYSA-N
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Patent
US07709479B1

Procedure details

Concentrated sulphuric acid (64 ml) and concentrated nitric acid (10.0 ml, 0.152 mol) were added cautiously, over 1 hour, to a two-phase system containing a stirred solution of ethyl 4-(2,2,2-trifluoroethoxy)-3-methoxybenzoate (35.3 g, 0.127 mol) in dichloromethane (340 ml), acetic acid (173 ml) and water (40 ml) at 5° C. The reaction was allowed to warm to ambient temperature over 60 hours (with vigorous mechanical stirring), the aqueous phase was separated, and the organic phase washed with water (6×250 ml). The organic phase was concentrated to a total volume of ˜200 ml, isohexane (150 ml) was added and the solid which precipitated out was collected by suction filtration. Drying of the solid in vacuo yielded ethyl 3-methoxy-4-(2,2,2-trifluoroethoxy)-6-nitrobenzoate (21.7 g, 52% yield) as a yellow solid. The mother liquors contained a mixture of product (28%) and starting material (72%) which was recycled in a latter reaction:
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
35.3 g
Type
reactant
Reaction Step Two
Quantity
340 mL
Type
solvent
Reaction Step Two
Quantity
173 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[F:10][C:11]([F:28])([F:27])[CH2:12][O:13][C:14]1[CH:24]=[CH:23][C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:16][C:15]=1[O:25][CH3:26]>ClCCl.C(O)(=O)C.O>[CH3:26][O:25][C:15]1[CH:16]=[C:17]([C:23]([N+:6]([O-:9])=[O:7])=[CH:24][C:14]=1[O:13][CH2:12][C:11]([F:10])([F:28])[F:27])[C:18]([O:20][CH2:21][CH3:22])=[O:19]

Inputs

Step One
Name
Quantity
64 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
35.3 g
Type
reactant
Smiles
FC(COC1=C(C=C(C(=O)OCC)C=C1)OC)(F)F
Name
Quantity
340 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
173 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
(with vigorous mechanical stirring)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the aqueous phase was separated
WASH
Type
WASH
Details
the organic phase washed with water (6×250 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated to a total volume of ˜200 ml, isohexane (150 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solid which precipitated out
FILTRATION
Type
FILTRATION
Details
was collected by suction filtration
CUSTOM
Type
CUSTOM
Details
Drying of the solid in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)OCC)C(=CC1OCC(F)(F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 21.7 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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